5-(4-Methoxyphenyl)pyrazolidin-3-one
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Overview
Description
5-(4-Methoxyphenyl)pyrazolidin-3-one is a chemical compound with the molecular formula C10H12N2O2 It is a pyrazolidinone derivative, characterized by the presence of a methoxyphenyl group attached to the pyrazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(4-Methoxyphenyl)pyrazolidin-3-one involves the reaction of ethyl 4-methoxycinnamate with hydrazine monohydrate. The reaction is typically carried out in ethanol at reflux temperature overnight. After cooling, the solution is concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolidinone ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and bromine (Br2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield brominated pyrazolidinone derivatives .
Scientific Research Applications
5-(4-Methoxyphenyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays and studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer activity.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)pyrazolidin-3-one
- 5-(4-Chlorophenyl)pyrazolidin-3-one
- 5-(4-Fluorophenyl)pyrazolidin-3-one
Uniqueness
5-(4-Methoxyphenyl)pyrazolidin-3-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
5-(4-methoxyphenyl)pyrazolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-5,9,11H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZKHFASBRGVMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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